molecular formula C11H14N2S B3046161 1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea CAS No. 1204-97-3

1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea

Cat. No.: B3046161
CAS No.: 1204-97-3
M. Wt: 206.31 g/mol
InChI Key: BTAFYYYDRHFFDV-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea is a thiourea derivative characterized by a 2-methylphenyl group and an allyl (prop-2-en-1-yl) substituent. Thioureas are known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their hydrogen-bonding capabilities and structural versatility . The methyl group at the ortho position of the phenyl ring introduces steric and electronic effects, while the allyl moiety may contribute to reactivity in polymerization or biological interactions .

Properties

IUPAC Name

1-(2-methylphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-3-8-12-11(14)13-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAFYYYDRHFFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152853
Record name Urea, 1-allyl-2-thio-3-o-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-97-3
Record name Urea, 1-allyl-2-thio-3-o-tolyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-allyl-2-thio-3-o-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with prop-2-en-1-amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl and prop-2-en-1-yl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Halogen vs. Methyl Substituents

  • Such halogenated analogs are often explored for antimicrobial activity .
  • 1-(2-Methoxyphenyl)-3-(prop-2-en-1-yl)thiourea (): The methoxy group at the ortho position provides electron-donating effects, improving solubility via polar interactions. This contrasts with the hydrophobic methyl group in the target compound, which may reduce solubility but enhance membrane permeability .

Positional Isomerism

  • 1-(4-Hydroxyphenyl)-3-(prop-2-en-1-yl)thiourea (): The para-hydroxyl group enables strong hydrogen bonding and conjugation, increasing acidity (pKa ~8–10) compared to the methyl-substituted analog. Such derivatives are often utilized in anion recognition or as chelating agents .

Substituent Effects on the Thiourea Backbone

Allyl vs. Alkyl/Aryl Groups

  • 1-(2-Methylphenyl)-3-(1,2,4-triazol-4-yl)thiourea (): Replacing the allyl group with a triazole ring introduces hydrogen-bond acceptors, enabling supramolecular assembly.

Conformational and Crystallographic Properties

Thioureas often adopt planar or S-shaped conformations due to intramolecular hydrogen bonding. For example:

  • 1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea (): The acyl group enforces an S-shaped conformation with the phenyl ring perpendicular to the thiourea plane. In contrast, the non-acylated target compound may exhibit greater conformational flexibility, affecting crystal packing and intermolecular interactions .
  • 1-(Cyclopentylideneamino)-3-(prop-2-en-1-yl)thiourea (): The cyclopentylideneamino group introduces rigidity, leading to defined hydrogen-bonding networks (N–H···S), whereas the 2-methylphenyl group may promote π-stacking or van der Waals interactions .

Biological Activity

The compound 1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C11H14N2S\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{S}

This structure includes a thiourea functional group, which is pivotal in mediating its biological effects.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiourea derivatives. In particular, this compound has shown promising results against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.625 μg/mL
Pseudomonas aeruginosa0.5 μg/mL

These findings suggest that the compound exhibits significant antibacterial properties, potentially inhibiting biofilm formation and bacterial growth .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it demonstrated the following IC50 values:

Cell Line IC50 (μM)
U937 (leukemia)16.23
HCT-8 (colon cancer)12.5

These results indicate that the compound possesses notable antiproliferative activity, making it a candidate for further investigation in cancer therapy .

Antioxidant Activity

The antioxidant potential of thiourea derivatives is also significant. In vitro assays measuring the ability to scavenge free radicals showed that this compound exhibits a total antioxidant capacity (TAC) of approximately 43% when tested against DPPH radicals . This suggests its potential utility in mitigating oxidative stress-related conditions.

The biological activities of thioureas are often attributed to their ability to interact with various biological targets. For instance, they may inhibit DNA gyrase and other enzymes critical for bacterial survival and proliferation . Additionally, some studies indicate that these compounds can induce apoptosis in cancer cells through the regulation of cell cycle progression and inhibition of key signaling pathways involved in tumorigenesis .

Case Studies

Several research articles have documented the synthesis and evaluation of thiourea derivatives similar to this compound:

  • Antimicrobial Evaluation : A study conducted on various thiourea derivatives found that modifications at the phenyl ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Profiles : Research on related compounds revealed that those with electron-donating groups exhibited increased cytotoxicity against human cancer cell lines, suggesting that structural modifications can optimize therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea
Reactant of Route 2
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1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea

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